molecular formula C5H4ClNO4S B12921519 5-Carbamoylfuran-3-sulfonyl chloride

5-Carbamoylfuran-3-sulfonyl chloride

Katalognummer: B12921519
Molekulargewicht: 209.61 g/mol
InChI-Schlüssel: VIOMUTXEIOAZIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Carbamoylfuran-3-sulfonyl chloride is an organic compound characterized by the presence of a furan ring substituted with a carbamoyl group at the 5-position and a sulfonyl chloride group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoylfuran-3-sulfonyl chloride typically involves the following steps:

    Starting Material: The process begins with furan, a five-membered aromatic ring.

    Functional Group Introduction: The carbamoyl group is introduced at the 5-position through a reaction with an appropriate carbamoylating agent.

    Sulfonylation: The sulfonyl chloride group is introduced at the 3-position using chlorosulfonic acid or a similar sulfonylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Carbamoylfuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Result from hydrolysis of the sulfonyl chloride group.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Carbamoylfuran-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Carbamoylfuran-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamide bonds, which are important in various biochemical and pharmaceutical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a furan ring.

    Tosyl chloride: A sulfonyl chloride derivative with a toluene ring.

Uniqueness

5-Carbamoylfuran-3-sulfonyl chloride is unique due to the presence of both a carbamoyl group and a sulfonyl chloride group on a furan ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Eigenschaften

Molekularformel

C5H4ClNO4S

Molekulargewicht

209.61 g/mol

IUPAC-Name

5-carbamoylfuran-3-sulfonyl chloride

InChI

InChI=1S/C5H4ClNO4S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H2,7,8)

InChI-Schlüssel

VIOMUTXEIOAZIN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1S(=O)(=O)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.